Cas no 96-34-4 (methyl 2-chloroacetate)

methyl 2-chloroacetate structure
methyl 2-chloroacetate structure
methyl 2-chloroacetate
96-34-4
C3H5ClO2
108.52360033989
MFCD00000931
34853
24862524

methyl 2-chloroacetate Properties

Names and Identifiers

    • methyl chloroacetate
    • CHLOROACETIC ACID METHYL ESTER
    • METHYL ESTER CHLOROACETIC ACID
    • METHYL MONOCHLOROACETATE
    • METHYL MONOCHOROACETATE
    • Aceticacid,chloro-,methylester
    • Chloroaceticacidmetylester
    • chloro-aceticacimethylester
    • chloroethanoicacid,methylester
    • ethanoicacid,chloro-,methylester
    • Methyl chloroethanoate
    • Methyl ester of Chloroacetic acid
    • Methyl monochloracetate
    • methylalpha-chloroacetate
    • Methylester kyseliny chloroctove
    • methyl 2-chloroacetate
    • Acetic acid, chloro-, methyl ester (6CI, 8CI, 9CI)
    • 2-Chloroacetic acid methyl ester
    • Chloroacetic acid methyl ester
    • Methyl chloroacetate
    • Methyl α-chloroacetate
    • Monochloroacetic acid methyl ester
    • NSC 2635
    • UN2295
    • NSC2635
    • METHYL CHLOROACETATE [MI]
    • methyl chloro-acetate
    • AI3-39185
    • DTXCID7021576
    • Acetic acid, chloro-, methyl ester
    • chloroacetic acid methylester
    • AKOS000119621
    • F8889-8024
    • Methyl chloroacetate, PESTANAL(R), analytical standard
    • chloroacetic methyl ester
    • 2-chloro-acetic acid methyl ester
    • NSC-2635
    • Acetic acid, chloro, methyl ester
    • 96-34-4
    • METHYL CHLOROACETATE
    • 2-Chloroacetic Acid Methyl Ester;Methyl Monochloroacetate; Methyl (c) paragraph sign-Chloroacetate; Methyl 2-Chloroacetate;Chloroacetic acid methyl ester
    • BCP30634
    • EN300-19700
    • Chloroacetic acid methyl ester 1000 microg/mL in Methyl-tert-butyl ether
    • chloro-acetic acid methyl ester
    • chloroacetic acid, methyl ester
    • methyl chloroactate
    • HSDB 5303
    • Methyl chloroacetate, certified reference material, 1000 mug/mL in methyl tert-butyl ether
    • UNII-450VSB182I
    • Methylester kyseliny chloroctove [Czech]
    • EC 202-501-1
    • UN-2295
    • STL197883
    • methyl chioroacetate
    • 450VSB182I
    • methyl 2-chloro-acetate
    • methyl chloracetate
    • EINECS 202-501-1
    • DB-080424
    • MFCD00000931
    • Methyl chloroacetate [UN2295] [Poison]
    • Q188382
    • DTXSID9041576
    • METHYL .ALPHA.-CHLOROACETATE
    • methyl-2-chloroacetate
    • Methyl alpha-chloroacetate
    • NS00003013
    • Methyl chloroacetate, 99%
    • Methyl-alpha-chloroacetate
    • Acetic acid, 2-chloro-, methyl ester
    • UN 2295
    • ClH2CCOOCH3
    • Monochloroacetic acid, methyl ester
    • SCHEMBL140582
    • Chloroacetic acid-methyl ester
    • CCRIS 7749
    • Methyl alphachloroacetate
    • +Expand
    • MFCD00000931
    • QABLOFMHHSOFRJ-UHFFFAOYSA-N
    • 1S/C3H5ClO2/c1-6-3(5)2-4/h2H2,1H3
    • O=C(CCl)OC
    • 506255

Computed Properties

  • 107.99800
  • 0
  • 2
  • 2
  • 107.998
  • 6
  • 52.8
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.7
  • nothing
  • 0
  • 26.3A^2

Experimental Properties

  • 0.39820
  • 26.30000
  • 6042
  • 1.421-1.423
  • 28 g/L (20 ºC)
  • 130°C
  • -32°C(lit.)
  • 10 mm Hg ( 25 °C)
  • 47 ºC
  • 51.6g/l (slow decomposition)
  • Colorless transparent liquid with pungent smell [1]
  • 4.6 (28g/l, H2O, 20℃)
  • Slightly soluble in water, miscible in ethanol \ ether \ acetone \ benzene [13]
  • Sensitive to humidity
  • 1.238

methyl 2-chloroacetate Security Information

methyl 2-chloroacetate Customs Data

  • 2915400090
  • China Customs Code:

    2915400090

    Overview:

    2915400090 Other salts and esters of monochloroacetic acid(Salts and esters including dichloroacetic acid or trichloroacetic acid). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2915400090 mono-, di- or trichloroacetic acids, their salts and esters

methyl 2-chloroacetate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Ozone Solvents: Methanol
Reference
Disproval of claimed unusually stable primary ozonides of 1,4-dichloro-2-butenes
Griesbaum, Karl; Meister, Martin, Chemische Berichte, 1985, 118(2), 845-50

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Pyridinium, 4-ethenyl-1-(4-sulfobutyl)-, 1,1,1-trifluoromethanesulfonate (1:1), … Solvents: Cyclohexane ;  4 h, 90 °C
Reference
Uniform acid poly ionic liquid-based large particle and its catalytic application in esterification reaction
Zhang, Juan; Zhang, Suojiang; Han, Junxing; Hu, Yanhui; Yan, Ruiyi, Chemical Engineering Journal (Amsterdam, 2015, 271, 269-275

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Calcium chloride Solvents: Water ;  2 h, 80 °C
Reference
Enhancing esterification of small molecular acids with alcohols by molten salt hydrates
Wang, Jinghua; Cui, Hongyou; Wang, Jiangang; Li, Zhihe; Wang, Ming; et al, Applied Catalysis, 2022, 638,

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Carbon tetrachloride ;  120 °C; 20 h, 120 °C
Reference
Method for synthesizing methyl chloroacetate via esterification of chloroacetic acid and methanol
, China, , ,

Synthetic Circuit 5

Reaction Conditions
Reference
Concerning 4-Sulphothiophene-3-Carboxylic Acid and the N-Containing Cyclization Products
Nussbaumer, Johannes, 1974, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Sulfuric acid ,  Sulfuric acid, iron(3+) salt (3:2), tetrahydrate Solvents: Methanol ,  Water ;  1 h, reflux; reflux → rt
1.2 Solvents: Water ;  rt
Reference
Fe2(SO4)3·4H2O/concentrated H2SO4. An efficient catalyst for esterification
Liang, Yong-min; Xu, Qi-hai; Wu, Xiao-li; Ma, Yong-xiang, Journal of Chemical Research, 2004, (3), 226-227

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Perfluorinated sulfonated cation exchanger as a catalyst of some organic reactions
Etlis, V. S.; Beshenova, E. P.; Semenova, E. A.; Shomina, F. N.; Dreiman, N. A.; et al, Zhurnal Prikladnoi Khimii (Sankt-Peterburg, 1986, 59(3), 600-4

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Sodium bisulfate Solvents: Methanol ;  10 min, reflux
Reference
Synthesis of 3-(methyloxycarbonyl) tegafur assisted by microwave irradiation in ionic liquid
Xu, Shaohong; Zhang, Wei, Huaxue Yu Shengwu Gongcheng, 2008, 25(10), 18-20

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Sodium bisulfate ;  10 min, heated; rt
Reference
The green synthesis of 3-(methyloxy carbonyl) tegafur under microwave irradiation
Xu, Shaohong; Zhang, Wei, Huagong Shikan, 2008, 22(4), 32-34

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Sodium bisulfate monohydrate ;  10 min, heated
Reference
Synthesis of chloroacetate alkyl esters via microwave-mediated esterification of chloroacetic acid with alcohols
Zhang, Zhi-guang; Xia, Ran; Qu, Gui-rong, Henan Shifan Daxue Xuebao, 2007, 35(4), 92-94

Synthetic Circuit 11

Reaction Conditions
1.1 -
1.2 Solvents: Methanol ,  Hexane
Reference
Method of obtaining pure methyl chloroacetate
, Poland, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Hexane ;  85 °C
Reference
Synthesis of 3-methoxycarbonyl-methyl-1-(tetrahydro-2-furanyl)-5-fluorouracil
Hong, Shou; Chen, Xueheng; Chen, Hong, Wuhan Huagong Xueyuan Xuebao, 2006, 28(2), 8-11

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  4 h, reflux
Reference
Synthesis, in silico study and antimicrobial evaluation of new diesters derived from phthaloylglycine
de Oliveira, Rafael F. ; Souza, Helivaldo D. S.; Alves, Francinara S.; de Sousa, Abraao P.; de Lima, Priscila S. V.; et al, Journal of the Brazilian Chemical Society, 2020, 31(5), 953-962

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Aluminum chloride Solvents: Methanol ;  120 min, rt
Reference
An improved process for the preparation of esters from carboxylic acids using Lewis acid catalysts
, India, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Amberlyst 15 Solvents: Methanol
Reference
Amberlyst 15, a practical, mild and selective catalyst for methyl esterification of carboxylic acids
Petrini, Marino; Ballini, Roberto; Marcantoni, Enrico; Rosini, Goffredo, Synthetic Communications, 1988, 18(8), 847-53

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Ozone
Reference
Ozonolysis of olefins containing monochloro substituted double bonds
Keul, Helmut; Griesbaum, Karl, Canadian Journal of Chemistry, 1980, 58(19), 2049-54

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Phosphorus oxide (P4O10)
Reference
Reactions of cyclic anhydrides. Part IX. Facile esterification of carboxylic acids with organophosphorus reagents. Novel application of alkylphosphoric esters (APE)
Balasubramaniyan, V.; Bhatia, V. G.; Wagh, S. B., Tetrahedron, 1983, 39(9), 1475-85

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Zirconium oxychloride octahydrate ;  24 h, rt
Reference
ZrOCl2·8H2O: an efficient, cheap and reusable catalyst for the esterification of acrylic acid and other carboxylic acids with equimolar amounts of alcohols
Sun, Hong-Bin; Hua, Ruimao; Yin, Yingwu, Molecules, 2006, 11(4), 263-271

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: Sulfuric acid ;  2 h, 100 °C
Reference
Study on synthesis of piracetam
Truong, Phuong; Phan, Thi Kieu Diem, Tap Chi Duoc Hoc, 2010, 50(4), 28-32

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  5 h, reflux
1.2 Reagents: Sodium chloride Solvents: Water
Reference
Calix[4]resorcinarene-Chitosan Hybrid via Amide Bond Formation
Jumina; Siswanta, Dwi; Anggraeni, Mayliana; Mardian, Muhamad Idham Darusalam; Mulyono, Panut; et al, Asian Journal of Chemistry, 2015, 27(6), 2273-2276

Synthetic Circuit 21

Reaction Conditions
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) (metal-exchanged) Solvents: Toluene ;  reflux
Reference
An improved process for the production of esters from carboxylic acids using montmorillonite catalysts
, India, , ,

methyl 2-chloroacetate Raw materials

methyl 2-chloroacetate Related Literature

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